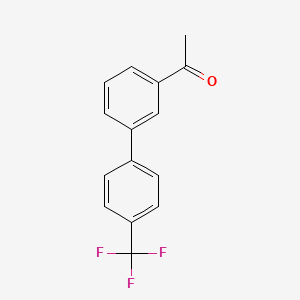

3-Acetyl-4'-(trifluoromethyl)biphenyl

Vue d'ensemble

Description

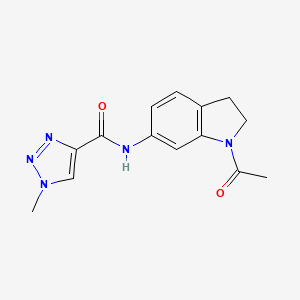

“3-Acetyl-4’-(trifluoromethyl)biphenyl” is a chemical compound with the molecular formula C15H11F3O . Its IUPAC name is 1-[4’-(trifluoromethyl)[1,1’-biphenyl]-3-yl]ethanone . The molecular weight of this compound is 264.24 .

Molecular Structure Analysis

The molecular structure of “3-Acetyl-4’-(trifluoromethyl)biphenyl” consists of a biphenyl group where one of the phenyl rings is substituted with a trifluoromethyl group at the 4’ position and an acetyl group at the 3 position .Applications De Recherche Scientifique

Liquid Crystalline and Light Emitting Properties

Research on biphenyl-containing polyacetylenes has revealed their potential in creating materials with unique mesomorphic and photoluminescent behaviors. For instance, the study by Lam et al. (2002) focused on synthesizing biphenyl-containing poly(1-alkynes) with varying bridge groups and spacer lengths. These materials displayed properties like mesophases and photoluminescence, making them suitable for applications in light-emitting devices and liquid crystal technology (Lam et al., 2002).

Catalytic Applications

Biphenyl derivatives have been utilized in catalysis, particularly in the palladium-catalyzed amination of aryl halides and triflates. Wolfe et al. (2000) demonstrated the efficiency of palladium complexes supported by biphenyl derivatives in catalyzing the amination of a wide range of aryl halides and triflates. This process is significant in organic synthesis, especially in constructing complex molecules for pharmaceutical and material science applications (Wolfe et al., 2000).

Luminescent Photopatterning

In another study, Lam et al. (2006) explored the synthesis and properties of biphenyl-containing poly(1-phenyl-octyne)s. These polymers, through photoluminescence, offer potential for applications like fluorescent photopatterning, which can be used in creating luminescent materials for various technological applications (Lam et al., 2006).

Green Chemistry in Drug Synthesis

Biphenyl derivatives have also found applications in green chemistry, as demonstrated in the synthesis of biaryls through Suzuki coupling reactions. Costa et al. (2012) focused on an environmentally friendly approach to synthesize ethyl (4-phenylphenyl)acetate, a precursor in drug synthesis, demonstrating the role of biphenyl compounds in developing sustainable pharmaceutical manufacturing processes (Costa et al., 2012).

Safety and Hazards

“3-Acetyl-4’-(trifluoromethyl)biphenyl” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a combustible liquid and can cause severe skin burns and eye damage . It can also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system .

Propriétés

IUPAC Name |

1-[3-[4-(trifluoromethyl)phenyl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c1-10(19)12-3-2-4-13(9-12)11-5-7-14(8-6-11)15(16,17)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSSKZPNVPUDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol](/img/structure/B2897330.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2897331.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,6-difluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2897340.png)

![2,3,5,6-tetramethyl-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2897342.png)

![2,6-Dichloro-N-[(4-methylsulfanyloxan-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2897344.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2897345.png)

![3-[(1-adamantylcarbonyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B2897347.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]tetrazole](/img/structure/B2897354.png)